molecular formula C7H8BFO2 B15317902 (2-Fluorobenzyl)boronic acid

(2-Fluorobenzyl)boronic acid

Cat. No.: B15317902
M. Wt: 153.95 g/mol
InChI Key: QVTKRSQKTVQFNR-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO2. It features a benzyl group substituted with a fluorine atom at the ortho position and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Fluorobenzyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluorobenzyl halides using diborane (B2H6) or borane (BH3) in the presence of a suitable catalyst. Another method includes the hydroboration of 2-fluorostyrene followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2-fluorophenyl)methylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,10-11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTKRSQKTVQFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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